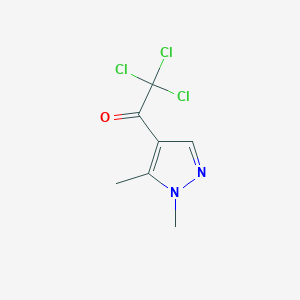
2,2,2-trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
Vue d'ensemble
Description
2,2,2-Trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, also known as Trichloroethylpyrazolone, is an organic compound with a broad range of applications. It is a colorless solid with a molecular formula of C7H7Cl3NO, and a molecular weight of 220.47 g/mol. It is a versatile reagent with a wide variety of uses in scientific research, including synthesis, reaction mechanisms, and drug development. It is also used in the production of pharmaceuticals, pesticides, and other industrial chemicals.
Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
- Substituted Pyrazole Derivatives: The molecular structures of substituted pyrazole derivatives, including compounds similar to 2,2,2-trichloro-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, exhibit nonplanar configurations. These structures form dihedral angles varying significantly, contributing to their unique chemical properties. Their crystal structures showcase interesting intermolecular interactions like C-H...O, C-H...π, π-π, and unusual trifurcated C-Cl...Cl-C contacts (Bustos et al., 2015).
Synthesis and Structural Analysis
- Synthesis of Novel Derivatives: Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives, related to the core structure of this compound, have been synthesized and structurally analyzed. These compounds exhibit potential fungicidal activity (Liu et al., 2012).
- Innovative Synthesis Methods: A general route for synthesizing phosphorus compounds containing trichloromethyl groups demonstrates the versatility of compounds similar to 2,2,2-trichloro-1-(1H-pyrazol-4-yl)ethanone in chemical synthesis (Kalantari et al., 2006).
Antimicrobial and Fungicidal Properties
- Antimicrobial Agents: Synthesized pyrazole derivatives containing a structure similar to this compound have shown significant antibacterial activity against various strains of bacteria (Raju et al., 2016).
Applications in Metal Ion Extraction
- Copper (II) Ion Extraction: The compound 2,2,2-trichloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, closely related to the targeted compound, has been used in studies for the efficient extraction of Cu (II) ions from aqueous media (Chukwu et al., 2016).
Propriétés
IUPAC Name |
2,2,2-trichloro-1-(1,5-dimethylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3N2O/c1-4-5(3-11-12(4)2)6(13)7(8,9)10/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSZOFCYRIIKHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



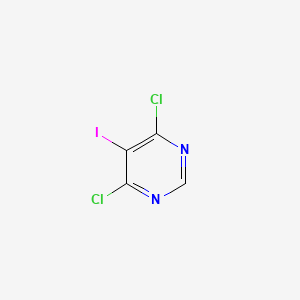
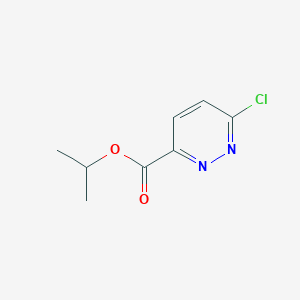
![ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1396468.png)
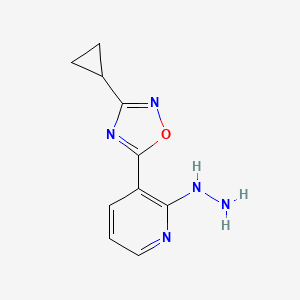
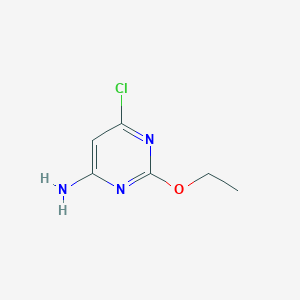
![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
![3-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1396475.png)

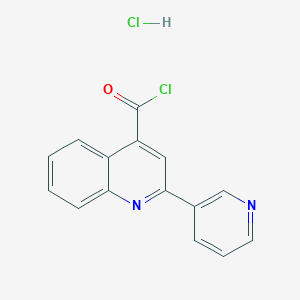
![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![[2-(2-Ethylpyridin-4-yl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B1396486.png)
![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)